3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(5-9(14)15)10-11-6-3-1-2-4-7(6)12-10/h1-4,8,13H,5H2,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVLFRNSKOUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
A representative synthesis begins with the reaction of o-phenylenediamine (1.08 g, 10 mmol) and ethyl 3-hydroxypropanoate (1.32 g, 10 mmol) in methanol under reflux conditions. Concentrated hydrochloric acid (2 mL) is added dropwise to catalyze the cyclization. The mixture is heated at 70°C for 12 hours, yielding a crude product that is purified via recrystallization from ethanol/water (3:1).
Key Parameters
| Reactant Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1:1 | Methanol | 70°C | 12 h | 62% |
This method capitalizes on methanol's ability to dissolve both aromatic amines and ester derivatives while facilitating proton transfer during cyclization. The hydroxy group remains unprotected, requiring careful pH control to avoid ester hydrolysis during the reaction.
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate reaction kinetics. A mixture of o-phenylenediamine (0.5 g, 4.6 mmol) and 3-hydroxypropanoic acid (0.48 g, 4.6 mmol) in polyphosphoric acid (5 mL) is irradiated at 150°C for 20 minutes. The resultant product is neutralized with sodium bicarbonate and extracted with ethyl acetate.
Advantages
- Reduced reaction time (20 minutes vs. 12 hours)
- Improved yield (78% vs. 62%)
- Minimized side product formation
The microwave method enhances energy transfer to reactants, promoting efficient ring closure while preserving acid-sensitive functional groups.
Optimization of Reaction Conditions
Solvent Selection
Methanol emerges as the preferred solvent due to its dual role as proton donor and polar aprotic medium, facilitating both dissolution and cyclization. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 62 |
| Ethanol | 24.3 | 58 |
| DMF | 36.7 | 41 |
The higher yield in methanol correlates with its optimal polarity for stabilizing transition states during benzimidazole formation.
Catalytic Systems
Proton acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂) have been evaluated:
| Catalyst | Concentration | Yield (%) |
|---|---|---|
| HCl | 2 M | 62 |
| H₂SO₄ | 2 M | 59 |
| ZnCl₂ | 0.5 M | 48 |
Hydrochloric acid provides superior results due to its strong protonating ability without inducing ester hydrolysis.
Characterization and Analytical Data
The synthesized compound exhibits distinct physicochemical properties:
| Property | Value |
|---|---|
| Melting Point | 214–215°C |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| InChI Key | InChI=1S/C10H10N2O3/... |
| Solubility (H₂O) | 8.3 mg/mL at 25°C |
X-ray crystallographic analysis of related benzimidazole derivatives reveals extensive hydrogen bonding networks involving the hydroxy and carboxylic acid groups. Fourier-transform infrared spectroscopy (FTIR) typically shows:
- O–H stretch at 3250 cm⁻¹
- C=O stretch at 1705 cm⁻¹
- Benzimidazole ring vibrations at 1600–1450 cm⁻¹
Challenges and Troubleshooting
Byproduct Formation
Common side products include:
- Bis-benzimidazoles from over-condensation
- Ester hydrolysis products when using unprotected precursors
Mitigation strategies involve:
- Strict stoichiometric control (1:1 amine/acid ratio)
- Use of protecting groups for the carboxylic acid moiety
- Low-temperature reaction phases for sensitive intermediates
Purification Difficulties
The polar nature of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid complicates chromatographic separation. Recrystallization from ethanol/water mixtures (3:1 v/v) provides crystals suitable for X-ray analysis, while reverse-phase HPLC with C18 columns achieves >98% purity.
Applications in Synthetic Chemistry
This compound serves as a versatile building block for:
- Metal coordination complexes (via N and O donor atoms)
- Pharmaceutical intermediates (notably protease inhibitors)
- Polymer modifiers enhancing thermal stability
The hydroxypropanoic acid side chain enables further functionalization through esterification or amidation reactions, while the benzimidazole core participates in π-π stacking interactions critical for supramolecular assembly.
Chemical Reactions Analysis
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, various oxidizing and reducing agents, and catalysts to facilitate the reactions. Major products formed from these reactions include oxidized or reduced derivatives, substituted benzimidazoles, and esterified compounds .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid, have shown promising antimicrobial properties. Research indicates their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with nucleic acid synthesis, which is crucial for bacterial growth and replication .
Anticancer Properties
Studies have suggested that compounds containing the benzimidazole scaffold exhibit anticancer activities. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. In vitro studies demonstrated that specific analogues could significantly reduce the viability of cancer cell lines like HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM .
Anthelmintic Activity
The compound has also been investigated for its anthelmintic properties. A study comparing its efficacy against standard drugs like Albendazole showed that it possesses significant activity against helminths, particularly in inducing paralysis and mortality in infected models . The compound's low systemic toxicity enhances its potential as a therapeutic agent for treating parasitic infections.
Antimicrobial Efficacy
A study published in 2018 highlighted the synthesis of novel benzimidazole derivatives and their evaluation against multidrug-resistant bacterial strains. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity, with some showing synergistic effects when combined with conventional antibiotics .
Anticancer Mechanism Investigation
In a detailed investigation into the anticancer mechanisms of benzimidazole derivatives, researchers utilized flow cytometry to analyze the effects on cell cycle distribution and apoptosis markers. The findings revealed that treatment with these compounds led to a significant increase in sub-G1 phase cells, indicating effective induction of apoptosis in cancer cells .
Anthelmintic Activity Assessment
Research comparing the anthelmintic activity of this compound with standard treatments demonstrated that it not only matches but sometimes surpasses established drugs in efficacy against certain helminth infections. The study utilized various concentrations to assess paralysis and death times in infected models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anthelmintic | Significant activity against helminths |
Table 2: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. Additionally, the hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Features :
- Stereochemistry : The hydroxyl and benzimidazole groups create multiple conformational states, influencing reactivity and chemical transformation pathways .
- Zwitterionic Nature: Direct esterification requires HCl catalysis, akin to amino acids, confirming its zwitterionic behavior .
- Thermal Stability : Heating at 177°C induces dehydration to form unsaturated analogs, typical of β-hydroxy acids .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- The hydroxyl group in the parent compound enhances aqueous solubility compared to non-hydroxylated analogs like 3-(1H-benzimidazol-2-yl)propanoic acid .
- Chlorine or benzyl substituents reduce ionization of the carboxyl group, increasing lipophilicity .
Metal-Binding Properties
The parent compound’s hydroxyl and carboxyl groups enable dual coordination modes. In contrast, its non-hydroxylated analog, 3-(1H-benzimidazol-2-yl)propanoic acid, forms a Cu(I) complex ([Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)]) with a monoclinic crystal system (space group C2/c), where the ligand binds via the benzimidazole nitrogen . The hydroxyl group in the parent compound may sterically hinder metal coordination, favoring biomolecular interactions over metallation .
Heterocyclic Variants
Key Observations :
- Benzimidazole derivatives exhibit stronger π-π stacking and hydrogen bonding than benzoxazole or thiazolidinone analogs, making them more suitable for biomolecular targeting .
- Indole-based analogs show broader antimicrobial activity due to nitro and sulfonamide functional groups .
Biological Activity
3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O₃. Its structure features a benzimidazole ring, which is known for conferring various biological activities to compounds. The hydroxyl group and the propanoic acid moiety enhance its solubility and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Effects
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For example, this compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This is achieved by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Immunomodulatory Activity
Recent findings suggest that this compound may act as an immunomodulator. In vitro studies demonstrated that it can enhance the production of pro-inflammatory cytokines while inhibiting anti-inflammatory responses, indicating a dual role in immune regulation. This property is particularly relevant in conditions like asthma, where modulation of immune responses is critical .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound shows significant binding affinity to tubulin, affecting microtubule dynamics crucial for cell division .
- Signal Transduction Pathways : It influences various signal transduction pathways, including those involved in apoptosis and cell proliferation .
Case Studies and Research Findings
Q & A
Q. How is 3-(1H-benzimidazol-2-yl)-3-hydroxypropanoic acid synthesized, and what are the critical reaction parameters?
The compound is synthesized via condensation of malic acid with o-phenylenediamine in 4M hydrochloric acid under reflux for 8 hours. Neutralization to pH 5 precipitates the product, yielding ~80% after recrystallization from aqueous ethanol. Substituents on the benzimidazole ring (e.g., chloro, methoxy) can be introduced using substituted o-phenylenediamine derivatives . Key parameters include strict control of pH during neutralization and reflux duration to optimize cyclization.
Q. What spectroscopic techniques confirm the zwitterionic nature of this compound?
Infrared (IR) spectroscopy is critical. The zwitterionic form exhibits bands at 1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1401 cm⁻¹ (symmetric COO⁻ stretch), consistent with an ionized carboxyl group. In contrast, non-zwitterionic derivatives (e.g., N-alkylated analogs) show a sharp band at 1709 cm⁻¹ (unionized -COOH). Additional bands at ~1325 cm⁻¹ correlate with amino acid-like structures, supporting zwitterion formation .
Q. What are the primary oxidation products under acidic conditions, and how are they characterized?
Oxidation with KMnO₄ in 10% H₂SO₄ yields 2-benzimidazolecarboxylic acid (27% yield), which readily decarboxylates to benzimidazole upon heating. Products are identified via IR and derivatization (e.g., reaction with thionyl chloride and n-butylamine to form N-butyl-2-benzimidazolecarboxamide, m.p. 180°C) . The ethyl ester analog oxidizes to a transient 1,3-keto ester (IR: 1725 cm⁻¹ and 1625 cm⁻¹), but rapid overoxidation limits isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation product yields between the acid and ester forms?
The acid form stabilizes the carboxylate intermediate, allowing isolation of 2-benzimidazolecarboxylic acid. In contrast, the ethyl ester’s 1,3-keto ester intermediate undergoes rapid further oxidation due to its enolic structure. Methodological adjustments include:
Q. What crystallographic strategies are effective for studying metal complexes of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For copper(I) complexes, hydrothermal synthesis (423 K, 72 hours in methanol) yields crystals suitable for structure determination. Key considerations:
- Hydrogen bonding (e.g., O–H···N interactions) stabilizes crystal packing.
- Use riding models for H-atom refinement (C–H = 0.93–0.97 Å, O–H = 0.82 Å) .
- Validate bond lengths (e.g., Cu–N distances ~1.95–2.05 Å) against density functional theory (DFT) calculations .
Q. How can computational methods elucidate electronic properties and reactivity?
- DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.
- Fukui functions identify nucleophilic/electrophilic sites (e.g., hydroxyl and carboxyl groups) for metal coordination or oxidation .
- QSPR models correlate quantum parameters (e.g., electronegativity, polarizability) with experimental data (e.g., corrosion inhibition efficiency) .
Q. How does zwitterionic behavior influence metal-binding selectivity?
The zwitterion’s deprotonated carboxylate and protonated benzimidazole nitrogen enhance chelation with transition metals (e.g., Cu(I), Zn(II)). IR and X-ray data confirm coordination via the benzimidazole N3 atom and carboxylate oxygen. Competitive experiments with non-zwitterionic analogs show reduced metal affinity, highlighting the zwitterion’s role in stabilizing complexes .
Methodological Notes
- Contradictions in Oxidation Studies : Isolated yields of 2-benzimidazolecarboxylic acid vary due to decarboxylation sensitivity. Use anhydrous conditions and low-temperature storage to mitigate degradation .
- SHELX Refinement : Always validate residual electron density peaks and thermal parameters during structure refinement to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
